molecular formula C7H4N2O5 B1206409 2,6-Dinitrobenzaldehyde CAS No. 606-31-5

2,6-Dinitrobenzaldehyde

Cat. No.: B1206409
CAS No.: 606-31-5
M. Wt: 196.12 g/mol
InChI Key: WHFZQNNDIJKLIO-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzaldehyde is an organic compound with the molecular formula (O2N)2C6H3CHO. It is a derivative of benzaldehyde, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its use as an intermediate in various chemical syntheses and has applications in the production of dyes, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

2,6-Dinitrobenzaldehyde is a chemical compound that primarily targets organic synthesis processes . It is often used as a reagent in the creation of diverse organic compounds, spanning from dyes and pharmaceuticals to agrochemicals .

Mode of Action

Operating as an electrophile, this compound readily engages with nucleophiles like amines and thiols to yield adducts . This reaction follows a pathway involving the formation of a Schiff base intermediate, which undergoes nucleophilic attack .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds. For instance, it was used in the synthesis of free base tetrakis (2,6-dinitrophenyl) porphyrin . The exact downstream effects of these pathways can vary depending on the specific reactions and compounds involved.

Result of Action

The result of this compound’s action is the formation of new organic compounds through its interaction with nucleophiles . The specific molecular and cellular effects can vary widely depending on the compounds involved and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out. For instance, it is known that this compound is stable under storage temperatures of 2-8°C .

Biochemical Analysis

Biochemical Properties

2,6-Dinitrobenzaldehyde plays a crucial role in biochemical reactions due to its electrophilic nature. It readily engages with nucleophiles such as amines and thiols to form adducts. This reaction pathway involves the formation of a Schiff base intermediate, which undergoes nucleophilic attack . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of free base tetrakis(2,6-dinitrophenyl) porphyrin, highlighting its role in complex biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular components, including enzymes and proteins. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. For example, its interaction with nucleophiles can alter cellular metabolism by forming stable adducts, which can affect metabolic flux and metabolite levels . Additionally, its electrophilic nature allows it to modify proteins and enzymes, potentially altering their function and activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through electrophilic reactions. The compound forms Schiff base intermediates with nucleophiles, leading to the formation of stable adducts . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, this compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its reactivity with nucleophiles can lead to the formation of degradation products over time . These degradation products can have different biochemical properties and may influence cellular function differently compared to the parent compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . These effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s electrophilic nature allows it to participate in reactions that modify metabolic intermediates, influencing metabolic flux and metabolite levels . For example, it can react with amino acids and proteins, forming stable adducts that alter their metabolic fate . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, depending on its interactions with cellular components . Its distribution within tissues can also be affected by factors such as solubility and binding affinity to cellular proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dinitrobenzaldehyde can be synthesized through the combined ozonation of 2,6-dinitrotoluene with hydrogen peroxide and UV radiation . Another method involves reacting 2,6-dinitrotoluene with difructose anhydride to prepare an olefin, which is then directly oxidized to this compound under the action of a catalyst . These methods offer mild reaction conditions, simple operation, low cost, high product yield, and good purity.

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Amines or thiols in the presence of a base.

Major Products

    Reduction: 2,6-Diaminobenzaldehyde.

    Oxidation: 2,6-Dinitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitrobenzaldehyde is used in scientific research for various applications:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzaldehyde: Similar structure but with nitro groups at the 2 and 4 positions.

    2-Nitrobenzaldehyde: Contains only one nitro group at the 2 position.

    3-Nitrobenzaldehyde: Contains a nitro group at the 3 position.

    2,3,4,5,6-Pentafluorobenzaldehyde: Contains fluorine atoms instead of nitro groups.

Uniqueness

2,6-Dinitrobenzaldehyde is unique due to the specific positioning of its nitro groups, which significantly influences its chemical reactivity and applications. The presence of two nitro groups at the 2 and 6 positions enhances its electrophilic nature, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

2,6-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5/c10-4-5-6(8(11)12)2-1-3-7(5)9(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZQNNDIJKLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209404
Record name 2,6-Dinitrobenzaldehyde
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Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine deep yellow crystals; [MSDSonline]
Record name 2,6-Dinitrobenzaldehyde
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CAS No.

606-31-5
Record name 2,6-Dinitrobenzaldehyde
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Record name 2,6-Dinitrobenzaldehyde
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Record name 2,6-Dinitrobenzaldehyde
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Record name 2,6-dinitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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